
N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide, also known as CC-1065 analog, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. This compound is known for its ability to selectively target and bind to DNA, leading to the inhibition of cancer cell growth.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog binds to the minor groove of DNA, leading to the formation of a covalent bond with the DNA molecule. This covalent bond causes the DNA to bend, leading to the inhibition of DNA replication and transcription. This mechanism of action is highly selective, as this compound analog only binds to DNA sequences that contain a specific sequence of base pairs.
Biochemical and Physiological Effects:
This compound analog has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound analog has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has several advantages for lab experiments. This compound is highly selective, which allows for the targeted inhibition of cancer cells. This compound analog has also been shown to have a low toxicity profile, which makes it a promising candidate for cancer treatment. However, the synthesis of this compound analog is a complex process that requires expertise in organic chemistry, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog. One direction is to optimize the synthesis method of this compound, in order to increase its availability for lab experiments. Another direction is to study the potential applications of this compound analog in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the long-term effects of this compound analog on normal cells and tissues. Overall, the research on this compound analog has the potential to lead to the development of new and effective cancer treatments.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog involves several steps, including the preparation of the pyrimidine ring, the introduction of the methanesulfonyl group, and the attachment of the chloro and methoxy substituents. The final product is obtained through a series of purification and isolation steps. The synthesis of this compound analog is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound can selectively target and bind to DNA, leading to the inhibition of cancer cell growth. This compound analog has been tested in vitro and in vivo, and has shown promising results in animal models of cancer.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-8-7-16-14(23(3,20)21)18-12(8)13(19)17-9-4-5-11(22-2)10(15)6-9/h4-7H,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFMIPGTFYMTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2388380.png)
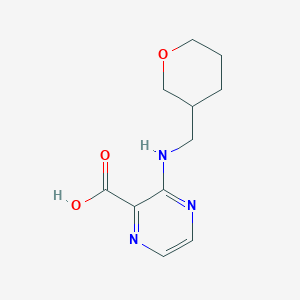
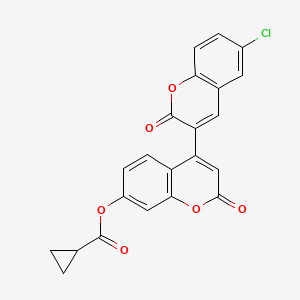
![2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B2388384.png)
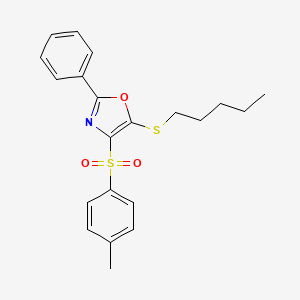

![(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid](/img/structure/B2388388.png)
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/no-structure.png)
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)
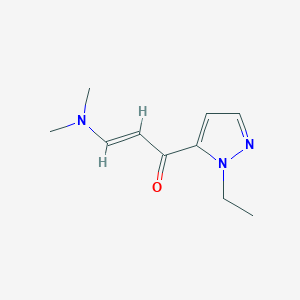
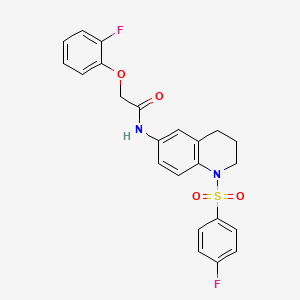


![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2388402.png)